molecular formula C18H16N2O2 B2916400 N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852367-61-4

N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2916400
CAS No.: 852367-61-4
M. Wt: 292.338
InChI Key: VFKGJKVQTGKCOJ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-acetamide derivative of significant interest in medicinal chemistry research. This compound belongs to a class of molecules known for their diverse biological activities, particularly in the areas of metabolic and neurodegenerative disease research. Primary research applications for this compound and its analogs include investigation as an antihyperglycemic agent . Indole-3-acetamide derivatives have demonstrated promising inhibition of the α-amylase enzyme , a key target for managing postprandial blood glucose levels in diabetes . The indole nucleus is a critical pharmacophore, and its coupling with substituted anilines, such as the 4-ethylphenyl group in this compound, is a common strategy to develop potent inhibitors . Furthermore, the indole-acetamide scaffold is being explored in neuroscientific research for its potential to inhibit enzymes like butyrylcholinesterase (BChE), a target for Alzheimer's disease therapy . Related structures also show substantial antioxidant potential , effectively scavenging free radicals in assays such as DPPH and ABTS, which is valuable for studying oxidative stress-related pathologies . The mechanism of action for this chemical family involves binding to the active site of target enzymes. For α-amylase inhibition, the molecule is believed to interact with key residues in the enzyme's catalytic pocket, thereby preventing the hydrolysis of complex carbohydrates into simple sugars . The specific substitution pattern on the phenyl ring (such as the ethyl group at the para position) can significantly influence binding affinity and inhibitory potency, allowing for structure-activity relationship (SAR) studies . Researchers value this compound as a lead structure for the development of novel therapeutic agents with dual antihyperglycemic and antioxidant properties . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-2-12-7-9-13(10-8-12)20-18(22)17(21)15-11-19-16-6-4-3-5-14(15)16/h3-11,19H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKGJKVQTGKCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 4-ethylphenylamine with indole-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in inflammation or cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Cytotoxicity of Selected N-Substituted 2-Oxoacetamides
Compound ID N-Substituent IC50 (HepG2, µM) Selectivity (HepG2 vs. HeLa/MCF-7) Key Mechanism(s)
5r* Unspecified 10.56 ± 1.14 High Caspase-8/3 activation, PARP cleavage
5b 4-Fluorophenyl ~15–20† Moderate Caspase-dependent apoptosis
5j 4-Methoxyphenyl >30† Low Not fully characterized
D-24851 Pyridin-4-yl 0.05–0.1‡ High Microtubule destabilization

*Compound 5r is the most potent analog in its series.
†Inferred from similar analogs in and .
‡Data from for D-24851, a structurally distinct but functionally relevant compound.

  • Potency : The 4-ethylphenyl group’s moderate lipophilicity may improve target binding compared to polar substituents (e.g., methoxy in 5j) but reduce it relative to electron-withdrawing groups (e.g., fluoro in 5b). Adamantane-containing analogs (e.g., 5r) show superior activity (IC50 ~10 µM), likely due to enhanced hydrophobic interactions .
  • Selectivity : Ethyl’s steric bulk might reduce off-target effects, akin to adamantane derivatives, which exhibit tumor-selective apoptosis .
  • Mechanism : Like 5r, the 4-ethylphenyl derivative is hypothesized to induce caspase-8/3-mediated apoptosis rather than caspase-9, a pathway common to indole-based compounds .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups : Methoxy (5j) and methyl (5k) substituents reduce potency, possibly by diminishing electrophilic interactions with targets .
  • Electron-Withdrawing Groups : Fluoro (5b) and nitro (5m) groups enhance cytotoxicity, likely by stabilizing charge-transfer complexes .
  • Lipophilicity : Adamantane (5r) and ethyl groups improve membrane permeability but may lower solubility, necessitating formulation optimization .

Biological Activity

N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that combines an indole moiety with an ethyl-substituted phenyl group, making it a subject of interest in medicinal chemistry. Its unique structure suggests potential interactions with various biological targets, particularly in the realm of cancer research and neuroinflammation.

Chemical Structure and Properties

The chemical formula for this compound is C16H16N2O2C_{16}H_{16}N_{2}O_{2}. The compound features:

  • Indole Ring : Known for its biological significance and potential pharmacological activities.
  • Ethyl-substituted Phenyl Group : This modification may enhance lipophilicity and influence the compound's biological activity compared to simpler indole derivatives.

Synthesis

The synthesis typically involves the reaction between 4-ethylphenylamine and indole-3-carboxylic acid, facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane at room temperature.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activities. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving:

  • Caspase Activation : Essential for the execution phase of cell apoptosis.
  • Poly ADP-ribose Polymerase (PARP) Cleavage : Involved in DNA repair processes, suggesting a role in cancer cell death pathways.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
5-MethoxytryptamineIndole ring and methoxy groupNeurotransmitter activity
N-substituted 2-(adamantan-1-yl)-1H-indol-3-yl derivativesIndole core with adamantane substituentAnti-cancer properties
This compoundIndole and ethylphenyl groupPotential anti-cancer properties

Neuroinflammation

Emerging studies suggest that this compound may also interact with the translocator protein (TSPO), which is implicated in neuroinflammation. TSPO ligands have been explored for their potential in imaging and treating neurodegenerative diseases . The binding affinity of similar compounds to TSPO indicates that this compound could be beneficial in developing therapeutic agents for conditions like Alzheimer's disease and multiple sclerosis.

Case Studies

A study on related indole derivatives showed significant tumor growth inhibition in mouse xenograft models, indicating the potential efficacy of compounds similar to this compound in oncology settings . Furthermore, the structural modifications observed in these studies provide insights into optimizing pharmacological properties.

Q & A

Q. What are the optimal synthetic routes for N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide?

Methodological Answer: The synthesis typically involves coupling an indole-3-oxoacetate intermediate with a substituted aniline under anhydrous conditions. Key steps include:

  • Protection of the indole nitrogen : To prevent side reactions, the indole NH is often protected (e.g., using a benzyl or acyl group) before introducing the oxoacetamide moiety .
  • Oxoacetamide formation : Reacting 1H-indole-3-carboxylic acid with oxalyl chloride to generate the reactive oxoacetyl chloride intermediate, followed by coupling with 4-ethylaniline in the presence of a base (e.g., triethylamine) .
  • Purification : Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) is critical to isolate the product. Yields can vary (8–17%) depending on substituent steric effects .

Q. Example Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Indole protection4-Chlorobenzoyl chloride, DCM, 0°C85–90
Oxoacetyl chlorideOxalyl chloride, THF, reflux70–75
Amide coupling4-Ethylaniline, TEA, DCM, RT12–15

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The indole C3 proton appears as a singlet near δ 8.2–8.5 ppm. The oxoacetamide carbonyl (C=O) resonates at δ 165–170 ppm in ¹³C NMR. Aromatic protons from the 4-ethylphenyl group show splitting patterns consistent with para substitution .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺) confirms the molecular formula (C₁₈H₁₆N₂O₂ requires m/z 292.1216). Deviations >3 ppm suggest impurities .
  • X-ray crystallography : For unambiguous confirmation, single-crystal diffraction resolves bond angles and torsional strain in the oxoacetamide linkage .

Advanced Research Questions

Q. What strategies are employed to analyze the crystal structure of indole-based oxoacetamides?

Methodological Answer:

  • Crystallization : Slow evaporation of a saturated DCM/hexane solution at 4°C often yields suitable crystals.
  • Data collection : Use a high-resolution diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
  • Refinement : SHELXL software refines anisotropic displacement parameters. Key metrics: R₁ < 0.05, wR₂ < 0.12. Hydrogen bonding between the oxoacetamide C=O and indole NH is critical for lattice stability .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Methodological Answer:

  • Substituent variation : Replace the 4-ethylphenyl group with electron-withdrawing (e.g., nitro, CF₃) or bulky groups (e.g., naphthyl) to assess effects on target binding. For example, nitro groups enhance cytotoxicity in Bcl-2 inhibition assays .
  • Bioisosteric replacement : Substitute the indole ring with azaindole or benzimidazole to improve metabolic stability while retaining π-π stacking interactions .
  • In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like tubulin or cannabinoid receptors. Validate with IC₅₀ assays .

Q. What methodological considerations apply to assessing antimicrobial or anticancer activity?

Methodological Answer:

  • Anticancer assays :
    • MTT assay : Test cytotoxicity against HeLa or MCF-7 cells (72 h incubation). IC₅₀ values <10 μM indicate potent activity .
    • Apoptosis markers : Flow cytometry detects Annexin V/PI staining to confirm programmed cell death .
  • Antimicrobial assays :
    • Liquid inhibition : In 96-well plates, test against ESKAPE pathogens (e.g., S. aureus). MIC values ≤8 μg/mL suggest clinical potential .
    • Resistance profiling : Compare activity against wild-type vs. efflux-pump-deficient strains to identify transport-mediated resistance .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Control standardization : Ensure consistent cell lines (e.g., ATCC-validated), passage numbers, and serum concentrations .
  • Solvent effects : DMSO >0.1% can artifactually enhance permeability. Use vehicle controls matched to treatment groups .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.01) to differentiate true activity from noise .

Q. What advanced spectroscopic techniques elucidate electronic properties of the oxoacetamide group?

Methodological Answer:

  • UV-Vis spectroscopy : The oxoacetamide C=O exhibits a λmax near 270 nm (π→π* transition). Solvatochromic shifts in polar solvents indicate dipole-dipole interactions .
  • FT-IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) confirm hydrogen-bonding capacity .
  • DFT calculations : Gaussian09 optimizes geometry at the B3LYP/6-311+G(d,p) level. HOMO-LUMO gaps <4 eV suggest redox activity .

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